

Comparative Guide: Fluorescence Quantum Yield of Anthranilate Derivatives

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Compound of Interest

Compound Name: Methyl 5-methyl-2-(methylamino)benzoate

CAS No.: 55150-24-8

Cat. No.: B1626983

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Executive Summary

This technical guide provides a rigorous comparison of the fluorescence quantum yield () of anthranilate derivatives, specifically focusing on the distinctions between Anthranilic Acid (ANT), Methyl Anthranilate (MA), and their nucleotide-conjugated forms (e.g., MANT-ATP).

For researchers in drug discovery and structural biology, the

-methylantraniloyl (MANT) group is the superior fluorophore compared to the non-methylated ANT parent. MANT derivatives exhibit a distinct "light-up" effect upon binding to hydrophobic protein pockets, driven by the suppression of water-induced quenching. This guide details the mechanistic basis of this sensitivity, provides benchmark

values, and outlines a self-validating protocol for accurate quantum yield determination.

Mechanistic Principles: The "Light-Up" Switch

The utility of anthranilate derivatives as biological probes relies on their environmental sensitivity (solvatochromism). Understanding the photophysics is essential for interpreting experimental data.

Excited-State Intramolecular Proton Transfer (ESIPT)

Anthranilates possess an intramolecular hydrogen bond (IHB) between the amine hydrogen and the carbonyl oxygen. Upon photoexcitation (

), the acidity of the amine and the basicity of the carbonyl increase, facilitating Excited-State Intramolecular Proton Transfer (ESIPT).

- In Non-Polar Solvents / Hydrophobic Pockets: The IHB remains intact. The molecule relaxes via radiative decay (fluorescence), resulting in a high quantum yield.[1]
- In Polar Protic Solvents (Water): Solvent molecules form intermolecular hydrogen bonds with the fluorophore, disrupting the intramolecular network. This promotes non-radiative decay pathways (internal conversion), significantly quenching fluorescence.

The -Methyl Advantage (MANT vs. ANT)

The addition of a methyl group to the amine nitrogen (as in MANT) alters the electron density and hydrophobicity of the fluorophore.

- MANT derivatives retain higher intrinsic fluorescence in aqueous solution () compared to ANT, but still exhibit a 2–4 fold increase upon binding to proteins.
- ANT derivatives often show lower environmental sensitivity and weaker fluorescence enhancement upon binding, making MANT the industry standard for nucleotide-binding assays (e.g., ATPases, GTPases, Kinases).

Comparative Performance Data

Table 1: Solvent Dependence of Small Molecule Derivatives

Note: Values represent the free fluorophore, not conjugated to nucleotides.

Derivative	Solvent Environment	(Approx.)	Emission	Mechanistic Insight
Methyl Anthranilate	Ethanol (Polar Aprotic*)	0.64	~400 nm	Stabilized ESIPT; high radiative decay.
Methyl Anthranilate	Water (Polar Protic)	< 0.10	~415 nm	Quenched by intermolecular H-bonding.
Methyl Anthranilate	Toluene (Non-polar)	0.16	~370 nm	Lower QY due to lack of polar stabilization.
Anthranilic Acid	Ethanol	0.59	~400 nm	Comparable to ester form in alcohol.
Anthranilic Acid	Water (Neutral pH)	< 0.05	~420 nm	Exists as anion; highly quenched.

*Ethanol is protic but less disruptive to IHB than water.

Table 2: Nucleotide Conjugates (Biological Probes)

Comparison of MANT-ATP vs. ANT-ATP in biological contexts.

Conjugate Probe	State		Relative Intensity	Application Note
MANT-ATP	Free in Buffer (Aq)	0.22	1.0x (Baseline)	Moderate background fluorescence.
MANT-ATP	Protein Bound (Hydrophobic)	> 0.70	~4.0x	Excellent signal-to-noise ratio for binding assays.
ANT-ATP	Free in Buffer (Aq)	< 0.10	1.0x (Baseline)	Lower baseline than MANT.
ANT-ATP	Protein Bound	~0.20	~2.0x	Lower dynamic range; less sensitive than MANT.
TNP-ATP	Free in Buffer	< 0.01	--	"Dark" in solution; useful for specific applications but lower brightness.

Experimental Protocol: Comparative Determination

To ensure data integrity, use the Comparative Method rather than single-point measurements. This method cancels out concentration errors and inner-filter effects.

Reagents & Standards

- Reference Standard: Quinine Sulfate Dihydrate.
- Reference Solvent: 0.1 M Perchloric Acid (
 - Why

? Unlike sulfuric acid, perchloric acid does not suffer from temperature-dependent quantum yield shifts.[1]

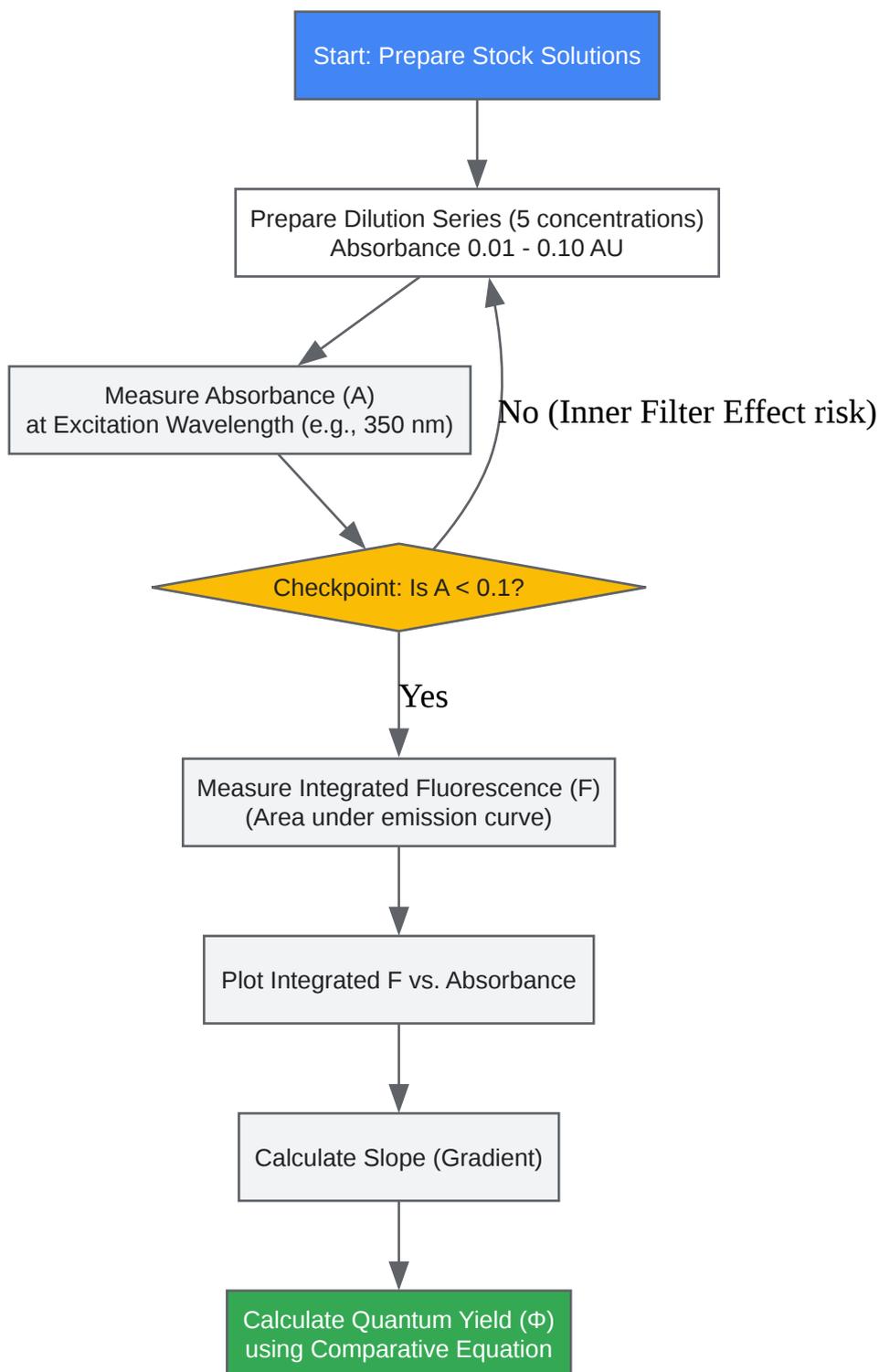
- Reference

: 0.60 (at

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- Sample Solvent: Spectroscopic grade buffer (e.g., TE Buffer pH 7.5) or Ethanol.[2]

Workflow Diagram



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Caption: Step-by-step workflow for comparative quantum yield determination to minimize inner-filter effects.

Step-by-Step Procedure

- Preparation: Prepare a stock solution of your anthranilate derivative and the Quinine Sulfate standard.
- Dilution Series: Create 5 dilutions for both the sample and the standard.
 - Critical Checkpoint: The Absorbance (Optical Density) at the excitation wavelength (nm) must be kept below 0.10 (optimally 0.01–0.05) to avoid inner-filter effects (re-absorption of emitted light).
- Spectroscopy:
 - Measure the Absorbance () at .[3]
 - Measure the Fluorescence Emission spectra using the exact same . Integrate the total area () under the emission peak.
- Calculation: Plot Integrated Fluorescence () vs. Absorbance (). Calculate the slope () for both sample and standard.
 - Apply the equation:
 - Where is the refractive index of the solvent (Water 1.33; Ethanol

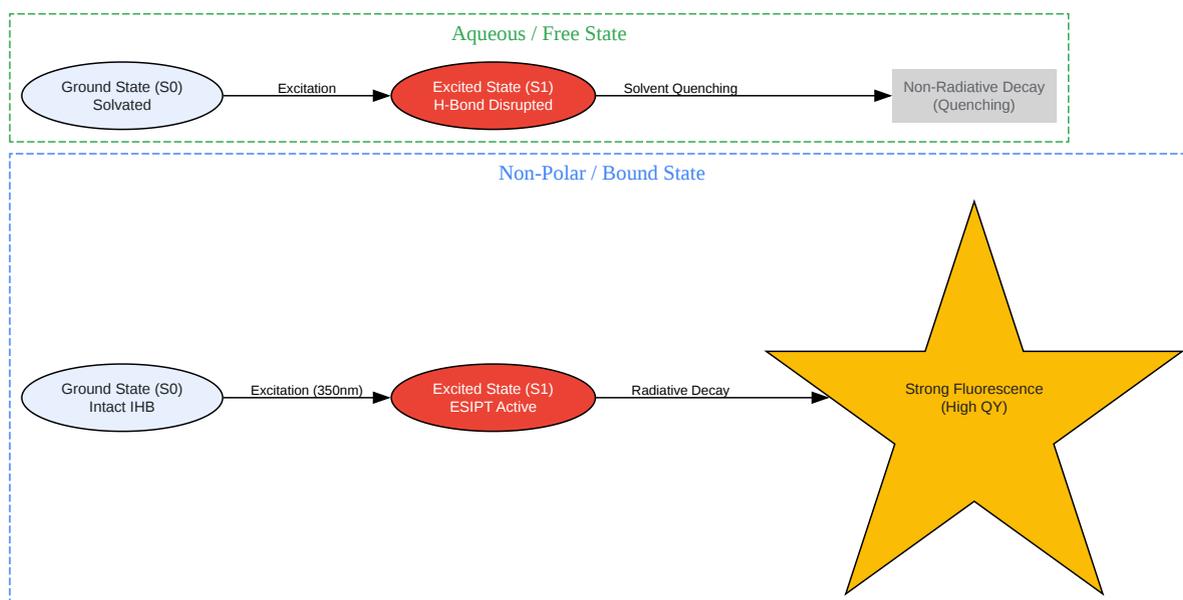
1.36).

Structural Insights: Why MANT Dominates Drug Discovery

The superiority of MANT-nucleotides over ANT-nucleotides in drug development assays stems from three structural factors:

- **Steric Freedom:** The -methyl group is small enough to avoid steric clashes in most ATP-binding pockets (e.g., PKA, Myosin, Kinesin), whereas larger fluorophores (BODIPY, Fluorescein) often disrupt binding.
- **FRET Capability:** The absorption max of MANT (~350 nm) overlaps perfectly with the emission of Tryptophan (~340 nm). This allows for sensitive FRET signals where the protein acts as the donor and MANT as the acceptor.^[4]
- **Isomer Equilibrium:** MANT-ATP exists as an equilibrium of 2'- and 3'-isomers. While spontaneous isomerization occurs, most kinases accept the 3'-isomer. The MANT moiety's flexibility allows it to adopt a conformation that maximizes fluorescence in the bound state.

Mechanism Diagram



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Caption: Mechanism of Environmental Sensitivity. In hydrophobic pockets (left), ESIPT leads to fluorescence. In water (right), solvent interaction promotes non-radiative decay.

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